molecular formula C16H28O5 B13811766 Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate CAS No. 63715-96-8

Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate

Cat. No.: B13811766
CAS No.: 63715-96-8
M. Wt: 300.39 g/mol
InChI Key: SRXIDOKQJSNPIT-UHFFFAOYSA-N
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Description

Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate is a high-purity chemical compound offered for research and development purposes. This structurally unique molecule combines a glycerol backbone that is functionally modified with a 3,5,5-trimethylcyclohexyl ether group at the 1-position and acetyl esters at the 2 and 3 positions. The 3,5,5-trimethylcyclohexyl moiety is a bulky, hydrophobic group derived from isophorone, which may influence the compound's steric properties and interaction with biological systems or materials. The diacetate groups enhance the lipid solubility of the molecule, potentially making it a suitable candidate for studies involving hydrophobic matrices or as a plasticizer and solvent in specialty polymer applications. In research contexts, this compound is of significant interest for its potential utility as a novel intermediate in organic synthesis, where it could be used to introduce functionalized glycerol derivatives into more complex architectures. Additionally, its structural features suggest potential investigative value in material science, for instance, as a component in the development of advanced resins, coatings, or as a compatibilizing agent. Researchers are also exploring its behavior in surfactant systems, given its amphiphilic nature stemming from the polar ether and ester linkages and the non-polar cyclohexyl group. This product is intended for laboratory research and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions and refer to the safety data sheet for detailed hazard information.

Properties

CAS No.

63715-96-8

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

[2-acetyloxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl] acetate

InChI

InChI=1S/C16H28O5/c1-11-6-14(8-16(4,5)7-11)20-10-15(21-13(3)18)9-19-12(2)17/h11,14-15H,6-10H2,1-5H3

InChI Key

SRXIDOKQJSNPIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two key chemical transformations:

  • Etherification of glycerol at the 1-position with 3,5,5-trimethylcyclohexanol or a suitable derivative.
  • Diacetylation of the remaining free hydroxyl groups at positions 2 and 3 by esterification with acetic anhydride or acetyl chloride.

The preparation methods are grounded in classical organic synthesis protocols for ether and ester formation.

Etherification Step

The ether linkage at the 1-position is formed by reacting glycerol or a glycerol derivative with 3,5,5-trimethylcyclohexanol or its activated form (e.g., halide or tosylate). This reaction is typically catalyzed under acidic or basic conditions to promote nucleophilic substitution. The process requires careful control to ensure selective ether formation at the 1-position without overreaction at other hydroxyl sites.

Detailed Data Table: Preparation Parameters and Conditions

Step Reagents/Conditions Catalyst/Base Temperature Solvent Notes
Etherification Glycerol + 3,5,5-trimethylcyclohexanol derivative Acidic or basic catalyst (e.g., H2SO4, NaOH) Mild heating (50-80°C) Polar aprotic solvent (e.g., DMF, DMSO) Selective to 1-position ether formation
Diacetylation Acetic anhydride or acetyl chloride Pyridine or DMAP 0-25°C (room temp) Dichloromethane or pyridine Controlled to acetylate only 2,3-hydroxyls

Research Findings and Source Integration

  • The compound’s synthesis aligns with standard esterification and etherification protocols, as documented in classical organic chemistry literature and patent disclosures.
  • The use of pyridine as a base and acetic anhydride as an acetylating agent is a well-established method for diacetate formation on polyols, including glycerol derivatives.
  • The etherification with a bulky cyclohexyl group requires conditions favoring selective substitution without over-esterification or polymerization.
  • Safety and handling data indicate that the compound is stable under recommended storage conditions but requires caution due to skin and eye irritation potential.
  • Catalytic amidation studies on similar polyol diacetates reveal that such esters can serve as intermediates for further functionalization, highlighting the synthetic versatility of the diacetate esters.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular membranes, affecting their properties and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related substances from regulatory documents (). Key differences in functional groups, molecular architecture, and applications are highlighted.

1,3-Propanediol, 2-Butyl-2-Ethyl-, Polymer with 5-Isocyanato-1-(Isocyanatomethyl)-1,3,3-Trimethylcyclohexane (CAS 195074-23-8)

  • Structural Comparison: Unlike the target compound, this is a polymer incorporating 1,3-propanediol and a cyclohexane-based diisocyanate. The presence of isocyanate groups enables crosslinking, forming polyurethane networks, whereas the target compound is a small molecule with non-reactive ether and ester groups.
  • Functional Groups : Reactive isocyanates (NCO) in the polymer contrast with stable ether (C-O-C) and ester (COO) linkages in the target compound.
  • Applications : The polymer is likely used in coatings or adhesives due to its thermosetting properties . The target compound’s lack of reactivity suggests roles as a plasticizer or solvent.

Propanoic Acid, 3-Hydroxy-2-(Hydroxymethyl)-2-Methyl-, Polymer with 1,4-Cyclohexanedimethanol, Dimethyl Carbonate, 1,6-Hexanediol, Hydrazine, and 1,1′-Methylenebis[4-Isocyanatocyclohexane] (CAS 1374422-11-3)

  • Structural Comparison : This highly complex polymer includes multiple diols, carbonates, and isocyanates. The target compound’s simplicity (single cyclohexyl ether and two acetates) results in lower molecular weight and greater solubility.
  • Functional Groups : The polymer contains urethane (NHCOO) and carbonate (O-CO-O) linkages, contrasting with the target’s ether and ester groups.
  • Applications : Likely a high-performance elastomer or resin , whereas the target compound may serve as a low-volatility additive in personal care products.

2-Propenoic Acid, Octadecyl Ester, Homopolymer (CAS 25986-77-0)

  • Structural Comparison : This homopolymer of octadecyl acrylate is a long-chain polyacrylate. The target compound’s diacetate groups share ester functionality but lack the polymer backbone.
  • Functional Groups : Both compounds feature ester groups, but the homopolymer’s repeating acrylate units confer film-forming properties.
  • Applications : The homopolymer is used in coatings or textiles , while the target compound’s smaller size could enable use as a lubricant or emollient.

Comparative Data Table

Property Target Compound CAS 195074-23-8 CAS 1374422-11-3 CAS 25986-77-0
Molecular Type Small molecule Polymer Polymer Polymer
Key Functional Groups Ether, ester Isocyanate, urethane Urethane, carbonate Acrylate ester
Reactivity Non-reactive Highly reactive (crosslinking) Moderate (thermosetting) Low (thermoplastic)
Volatility Low (bulky substituent) N/A (polymer) N/A (polymer) N/A (polymer)
Applications Plasticizers, solvents Coatings, adhesives High-performance resins Textile coatings

Research and Regulatory Considerations

  • Stability : The cyclohexyl ether group enhances thermal stability compared to linear alkyl ethers (e.g., glyceryl ethers in surfactants).
  • Regulatory Status : Compounds with cyclohexyl or isocyanate groups (e.g., CAS 195074-23-8) often face stringent regulations due to toxicity concerns . The target compound’s lack of reactive groups may simplify compliance.
  • Performance : Its balance of lipophilicity and ester solubility could bridge gaps between conventional plasticizers (e.g., phthalates) and bio-based alternatives (e.g., glycerol triacetate).

Q & A

Q. What role does this compound play in polymer research as a monomer or plasticizer?

  • Methodological Answer : The diacetate groups enhance compatibility with polyvinyl acetate (PVAc) matrices, while the cyclohexyl ether improves thermal stability. Test plasticizing efficiency via dynamic mechanical analysis (DMA) by blending 10–20 wt% into PVAc and measuring glass transition temperature (Tg_g) reduction. Monitor leaching using Soxhlet extraction with hexane .

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